Ethanedioyl dibromide
Overview
Description
Ethanedioyl dibromide, also known as Oxalyl bromide, is a chemical compound used in various synthetic applications . It is often used as a reactant for the synthesis of carbon-substituted iminium salts .
Synthesis Analysis
The synthesis of this compound involves the combination of DMSO and oxalyl bromide, which acts as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .
Molecular Structure Analysis
This compound has a linear formula of BrCOCOBr . It has a molecular weight of 215.83 . The compound is a yellow-colored substance with a refractive index of n20/D 1.522 (lit.) .
Chemical Reactions Analysis
This compound is used in synthetic applications of carbon-substituted iminium salts . It is a reactant for the synthesis of mutasynthons added to cultures of A. pretiosum for mutasynthetic generation of ansamitocin derivatives . It is also used in the formation of oxalic acid from hydroxyl radical substitutions .
Physical and Chemical Properties Analysis
This compound is a colorless heavy liquid with a chloroform odor . It is lightly soluble in water, miscible with alcohol and ether, and is irritant and toxic . It has a density of 2.30 g/mL at 20 °C .
Scientific Research Applications
1. Bioremediation in Groundwater
Ethanedioyl dibromide, also known as 1,2-dibromoethane (EDB), has been studied for its application in bioremediation, particularly in groundwater. Research indicates that EDB, a probable human carcinogen, can be degraded in situ using cometabolic biodegradation stimulated by ethane, oxygen, and inorganic nutrients. This approach successfully reduced EDB concentrations in groundwater to below the Maximum Contaminant Level (MCL) set by environmental regulations (Hatzinger et al., 2018).
2. Brominating Agent in Organic Chemistry
A study demonstrated the synthesis and application of 1,2-Dipyridiniumditribromide-ethane (DPTBE) as an efficient brominating agent. This reagent showed remarkable reactivity towards various substrates and offered the advantage of being recyclable, indicating its potential for sustainable and efficient bromination processes in organic chemistry (Kavala et al., 2005).
3. Aerobic Biodegradation Enhancement
This compound's degradation has also been enhanced through aerobic biodegradation in groundwater. This method involved the use of propane and ethane gases along with inorganic nutrients, leading to significant reduction in EDB concentrations. This suggests that such techniques could be effective in situ remediation strategies for EDB-contaminated sites (Hatzinger et al., 2015).
4. Synthesis of Isothiocyanates
Research has explored the use of a bromineless brominating agent, specifically 1,1'-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT), for the direct synthesis of isothiocyanates from dithiocarbamates. This sustainable process offers an efficient route for preparing isothiocyanates, with the advantage of the spent reagent being recoverable and reusable (Yella et al., 2010).
5. Organocatalyst in Silylation/Desilylation Reactions
Ethane-1,2-diyl)dipyridinium bistribromide (EDPBT) has been utilized as an organocatalyst for the silylation of hydroxyl groups and the desilylation of trimethylsilyl ethers. This showcases its role as a chemoselective and effective catalyst under mild conditions, offering potential for diverse organic synthesis applications (Gholamabbas et al., 2011).
Safety and Hazards
Exposure to Ethanedioyl dibromide primarily occurs from its past use as an additive to leaded gasoline and as a fumigant . It is extremely toxic to humans . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as a probable human carcinogen .
Mechanism of Action
Target of Action
Ethanedioyl dibromide, also known as Oxalyl bromide, is primarily used in synthetic applications of carbon-substituted iminium salts . It is a reagent type oxidant . .
Mode of Action
The compound interacts with its targets through oxidation . It is used as a reactant for the synthesis of mutasynthons added to cultures of A. pretiosum for mutasynthetic generation of ansamitocin derivatives . It also plays a role in the formation of oxalic acid from hydroxyl radical substitutions .
Biochemical Pathways
It is known to be involved in the cyclization to produce crf1 receptor antagonists . It also plays a role in the asymmetrical synthesis of glycosyl chlorides and bromides .
Pharmacokinetics
It is known that the compound has a molecular weight of 21583 , and a density of 2.30 g/mL at 20 °C . These properties may influence its bioavailability.
Result of Action
It is known to be used in the preparation, optical and electrochemical studies of thiophene end capped olig (2,3-alkylthieno [3,4-b]pyrazine) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be a highly persistent and mobile pesticide . The major route of removal of EDB from soil is by volatilization . EDB hydrolyzes slowly, with a half-life in sterile water of more than 6 years . It has been shown to migrate in soil and has been reported as a contaminant in groundwater .
Properties
IUPAC Name |
oxalyl dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2O2/c3-1(5)2(4)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZLVNXWYDFQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065869 | |
Record name | Ethanedioyl dibromide | |
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Molecular Weight |
215.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Oxalyl bromide | |
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CAS No. |
15219-34-8 | |
Record name | Ethanedioyl dibromide | |
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Record name | Ethanedioyl dibromide | |
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Record name | Oxalyl bromide | |
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Record name | Ethanedioyl dibromide | |
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Record name | Ethanedioyl dibromide | |
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Record name | Oxalyl bromide | |
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Record name | Ethanedioyl dibromide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of oxalyl bromide?
A1: Oxalyl bromide has the molecular formula C2Br2O2 and a molecular weight of 215.82 g/mol.
Q2: What spectroscopic techniques are useful for characterizing oxalyl bromide?
A2: Infrared (IR) and Raman spectroscopy are commonly used to study the vibrational modes and structural features of oxalyl bromide. [, , , ] Ultraviolet (UV) spectroscopy is employed to investigate its electronic transitions and excited states. [, ] Electron diffraction studies have been used to determine its molecular structure and conformational properties in the gas phase. [, ]
Q3: Are there computational studies on the structure of oxalyl bromide?
A4: Yes, ab initio and DFT calculations have been employed to study the structure and energetics of different conformers of oxalyl bromide, including trans and gauche forms. [] These studies provide insights into the torsional potential energy surface of the molecule.
Q4: How does oxalyl bromide react with electron donors?
A5: Oxalyl bromide reacts with electron donors like dimethyl sulfoxide (DMSO) to form reactive intermediates like bromodimethylsulfonium bromide. This species can then participate in various reactions, such as bromination of alkenes, alkynes, and ketones. [, ]
Q5: Can oxalyl bromide be used for halogenation reactions?
A6: Yes, oxalyl bromide serves as a halogenating agent in organic synthesis. For instance, it reacts with aryl allylic alcohols under Moffatt-Swern conditions, leading to the formation of halogenated unsaturated ketones or allylic halides. [] The product distribution depends on the electronic nature of the aromatic substituent.
Q6: Are there catalytic applications of oxalyl bromide?
A7: Oxalyl bromide is utilized in conjunction with transition metal catalysts for specific transformations. For example, it participates in ruthenium(II)-catalyzed reactions with diazo compounds to yield α,β- and β,β-dihaloenones. []
Q7: Can oxalyl bromide be used in heterocyclic chemistry?
A8: Yes, oxalyl bromide has been employed in the synthesis of five-membered heterocyclic compounds. For instance, it reacts with specific heterocycles to yield E/Z-mixtures of desired products after cleavage of an -O-Me bond. []
Q8: Is oxalyl bromide used in the synthesis of complex molecules?
A9: Yes, oxalyl bromide has found applications in the synthesis of natural products and complex molecules. For example, it was used in the synthesis of episteride, a potent 5α-reductase inhibitor. [] Additionally, it has been used in the reagent-controlled synthesis of the branched trisaccharide fragment of the antibiotic saccharomicin B. []
Q9: Is oxalyl bromide stable?
A10: Oxalyl bromide is sensitive to heat and moisture. [] It decomposes thermally and photochemically. [, ] Proper storage and handling are essential to maintain its quality and reactivity.
Q10: Are there any specific safety concerns associated with oxalyl bromide?
A11: Due to its reactivity, oxalyl bromide should be handled with caution. It is corrosive and moisture-sensitive, and its decomposition can release toxic gases. [] Appropriate personal protective equipment should be used during handling.
Q11: Are there alternative reagents to oxalyl bromide in specific reactions?
A12: Yes, depending on the specific reaction, alternative reagents like oxalyl chloride or other brominating agents might be considered. [, , ] The choice of reagent depends on factors such as reactivity, selectivity, and cost.
Q12: What are potential areas for future research involving oxalyl bromide?
A13: Exploring new synthetic applications of oxalyl bromide, developing more efficient and selective catalytic processes, and investigating its photochemical properties are some potential areas for future research. Additionally, studying its environmental impact and degradation pathways is important. [, ]
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